molecular formula C17H25NO3 B8314873 tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate

tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate

Cat. No. B8314873
M. Wt: 291.4 g/mol
InChI Key: QCMIAGOLQGZPRG-UHFFFAOYSA-N
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Patent
US09422240B2

Procedure details

To a solution in ethanol (112 mL) of the compound (16.3 g) obtained in step (3) above, 20% palladium hydroxide/carbon (3.25 g) was added and the mixture was stirred at 60° C. for 23 hours in a hydrogen atmosphere. After being cooled to room temperature, the reaction mixture was filtered through Celite (registered trademark). The filtrate was concentrated under reduced pressure to give tert-butyl[1-(2-hydroxyethyl)cyclopropyl]carbamate as a colorless solid (11.1 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step Two
Quantity
112 mL
Type
solvent
Reaction Step Two
Quantity
3.25 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH2:10][C:11]1([NH:14][C:15](=[O:21])[O:16][C:17]([CH3:20])([CH3:19])[CH3:18])[CH2:13][CH2:12]1)C1C=CC=CC=1.[H][H]>C(O)C.[OH-].[OH-].[Pd+2]>[C:17]([O:16][C:15](=[O:21])[NH:14][C:11]1([CH2:10][CH2:9][OH:8])[CH2:12][CH2:13]1)([CH3:20])([CH3:18])[CH3:19] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
16.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCC1(CC1)NC(OC(C)(C)C)=O
Name
Quantity
112 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
3.25 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite (registered trademark)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1(CC1)CCO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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